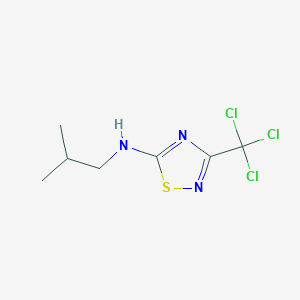

N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

Description

Properties

Molecular Formula |

C7H10Cl3N3S |

|---|---|

Molecular Weight |

274.6 g/mol |

IUPAC Name |

N-(2-methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C7H10Cl3N3S/c1-4(2)3-11-6-12-5(13-14-6)7(8,9)10/h4H,3H2,1-2H3,(H,11,12,13) |

InChI Key |

JZDULPQKLXJRJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=NC(=NS1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpropylamine with trichloromethylthiocyanate in the presence of a base, such as sodium hydroxide, to form the desired thiadiazole compound. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is a chemical compound featuring a unique structure that includes a thiadiazole ring and a trichloromethyl group. Its molecular formula is C₇H₈Cl₃N₃S. The 1,2,4-thiadiazole core contributes to the compound's chemical reactivity and biological activity, while the trichloromethyl group enhances its potential as a bioactive agent, differentiating it from other thiadiazole derivatives.

Potential Applications

this compound has various applications. Research into its interactions with biological targets will help clarify the full scope of its biological effects and optimize its application in medicine and agriculture.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-Ethylhexyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | Similar thiadiazole core; different alkyl chain | Antimicrobial | Longer alkyl chain may enhance lipophilicity |

| N-(Phenyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | Aromatic substitution | Anticancer | Potential for greater receptor binding due to aromaticity |

| N-(Cyclohexyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | Cyclic alkyl group | Insecticidal | Cyclic structure may influence metabolic stability |

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

Biological Activity

N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS Number: 1864221-67-9) is a synthetic compound characterized by a unique structure that incorporates a 1,2,4-thiadiazole core and a trichloromethyl group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential agricultural applications.

- Molecular Formula : C₇H₈Cl₃N₃S

- Molecular Weight : 274.60 g/mol

- Structure : Contains a thiadiazole ring which enhances its reactivity and biological activity.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For instance, derivatives of thiadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent activity .

- Anticancer Activity : Research indicates that compounds with a thiadiazole moiety can inhibit cancer cell proliferation. In vitro studies have demonstrated that related thiadiazole derivatives can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values suggesting effective growth inhibition .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the trichloromethyl group enhances the compound's reactivity with biological targets. The presence of the thiadiazole ring is crucial for its interaction with cellular components, potentially leading to apoptosis in cancer cells or disruption of microbial cell walls in bacteria .

Comparative Analysis of Related Compounds

A comparison of this compound with other similar compounds highlights its unique properties:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-Ethylhexyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | Similar thiadiazole core; longer alkyl chain | Antimicrobial | Enhanced lipophilicity may improve membrane penetration |

| N-(Phenyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | Aromatic substitution | Anticancer | Greater receptor binding potential due to aromaticity |

| N-(Cyclohexyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | Cyclic alkyl group | Insecticidal | Cyclic structure may enhance metabolic stability |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various thiadiazole derivatives. For example:

- Antimicrobial Efficacy : A study reported that certain thiadiazole derivatives exhibited MIC values lower than standard antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives of the thiadiazole scaffold could effectively inhibit the growth of cancer cell lines. One derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .

- Synergistic Effects : The combination of different thiadiazole derivatives has been explored to enhance their biological activity through synergistic mechanisms. This approach aims to reduce toxicity while improving efficacy against targeted pathogens or cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.